molecular formula C15H23NO2 B312730 2-ethyl-N-(4-methoxyphenyl)hexanamide

2-ethyl-N-(4-methoxyphenyl)hexanamide

カタログ番号: B312730
分子量: 249.35 g/mol
InChIキー: HQFWUYHXVFNTHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-N-(4-methoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone with a 2-ethyl substituent and a 4-methoxyphenyl aromatic group.

特性

分子式

C15H23NO2

分子量

249.35 g/mol

IUPAC名

2-ethyl-N-(4-methoxyphenyl)hexanamide

InChI

InChI=1S/C15H23NO2/c1-4-6-7-12(5-2)15(17)16-13-8-10-14(18-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,16,17)

InChIキー

HQFWUYHXVFNTHR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OC

正規SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OC

製品の起源

United States

類似化合物との比較

2-Ethyl-N-(5-Methyl-1,5-Naphthyl)Hexanamide

  • Structure : Replaces the 4-methoxyphenyl group with a 5-methyl-1,8-naphthyridin-2(1H)-one moiety.
  • Synthesis: Synthesized via reaction of 2-ethylhexanoyl chloride with 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one in dry pyridine (65% yield) .
  • Higher molecular weight (C₁₆H₂₁N₃O₂ vs. C₁₅H₂₃NO₂) may reduce solubility in nonpolar solvents compared to the methoxyphenyl analogue.
  • Characterization : Confirmed via ¹H/¹³C NMR and ESI-MS .

2-Ethyl-N-(4-Hydroxy-3-(Pyrrolidin-1-Ylmethyl)Phenyl)Hexanamide (3.26)

  • Structure : Features a hydroxyl (-OH) group at the para position and a pyrrolidin-1-ylmethyl substituent at the meta position.
  • Synthesis : Derived from 2-ethyl-N-(4-hydroxyphenyl)hexanamide via Mannich reaction with paraformaldehyde and pyrrolidine (61% yield) .
  • The tertiary amine (pyrrolidine) introduces basicity, altering pharmacokinetic properties such as membrane permeability.
  • Purification : Flash column chromatography (CH₂Cl₂:MeOH gradient) .

N-Octyl-6-{2-Methoxy-5-[Hydroxy-Bis(4-Methoxyphenyl)Methyl]Phenyl}Hexanamide (28d)

  • Structure : Contains a bulky bis(4-methoxyphenyl)hydroxymethyl group and an octyl chain.
  • Synthesis : Prepared via a multi-step procedure involving amide coupling (90% yield) .
  • Key Differences: Extended alkyl chain (octyl) enhances lipophilicity, favoring lipid membrane interactions.
  • Characterization : ESI-TOF HRMS (m/z = 574.3535 [M–OH]⁺) .

2-Ethyl-N-(2-Methoxy-5-Nitrophenyl)Hexanamide

  • Structure: Nitro (-NO₂) substituent at the meta position and methoxy at the ortho position.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions.
    • Ortho-methoxy group may induce steric strain, affecting conformational flexibility .

Physicochemical and Structural Analysis

Table 1: Comparative Data for 2-Ethyl-N-(4-Methoxyphenyl)Hexanamide and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Yield Key Spectral Data (References)
2-Ethyl-N-(4-methoxyphenyl)hexanamide C₁₅H₂₃NO₂ 249.35 4-OCH₃ N/A Not reported
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide C₁₆H₂₁N₃O₂ 299.36 Naphthyridinone, 5-CH₃ 65% ¹H NMR (δ 1.2–3.4), ESI-MS
3.26 C₁₉H₂₉N₂O₂ 317.45 4-OH, 3-(pyrrolidin-1-ylmethyl) 61% Rf = 0.39 (CH₂Cl₂:MeOH)
28d C₃₆H₄₈NO₅ 574.78 Bis(4-OCH₃), octyl chain 90% HRMS m/z = 574.3535

Discussion of Structural Modifications and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxyl groups enhance solubility and stability, whereas nitro groups may improve resistance to nucleophilic attack but reduce bioavailability .
  • Steric Effects : Bulky substituents (e.g., bis-methoxyphenyl in 28d) may hinder interactions with flat binding pockets but improve metabolic stability .
  • Biological Relevance: Compounds with tertiary amines (e.g., 3.26) or heterocycles (e.g., naphthyridinone) are often explored for CNS activity due to enhanced blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。